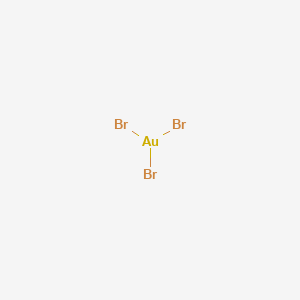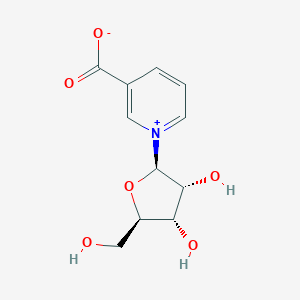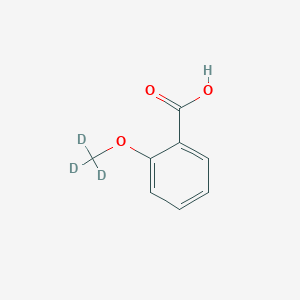![molecular formula C20H32O3 B127383 (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid CAS No. 142666-04-4](/img/structure/B127383.png)
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid, commonly known as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is a natural prostaglandin produced by the human body. It is a potent anti-inflammatory agent and has been studied extensively for its therapeutic potential in various diseases.
Mécanisme D'action
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid exerts its effects through various mechanisms. It can activate peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates gene expression. It can also inhibit nuclear factor kappa B (NF-κB), a transcription factor that regulates inflammation. Additionally, it can induce apoptosis in cancer cells through various pathways.
Effets Biochimiques Et Physiologiques
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, it can induce apoptosis in cancer cells by activating various pathways, including the p53 pathway.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid has several advantages for lab experiments. It is a natural compound produced by the human body, making it a safe and non-toxic compound to use in experiments. It is also readily available and can be synthesized easily. However, one limitation of using (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid in experiments is its instability, as it can degrade rapidly in the presence of light and heat.
Orientations Futures
There are several future directions for research on (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid. One area of research is the development of novel drugs based on the structure of (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid for the treatment of various diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid, which could lead to the development of more effective therapies. Additionally, further research is needed to determine the optimal dosage and administration route of (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid for different diseases.
Méthodes De Synthèse
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid is synthesized from prostaglandin D2 (PGD2) through a series of enzymatic reactions. PGD2 is first converted to 15-deoxy-Δ12,14-PGJ2 by the enzyme PGD2 11-ketoreductase. This intermediate is then further metabolized to (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid by the enzyme 15-oxoprostaglandin 13-reductase.
Applications De Recherche Scientifique
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid has been extensively studied for its therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to have anti-inflammatory, anti-proliferative, and pro-apoptotic effects on cancer cells. In diabetes, it has been shown to improve insulin sensitivity and reduce inflammation. In cardiovascular diseases, it has been shown to have protective effects on the heart and blood vessels.
Propriétés
Numéro CAS |
142666-04-4 |
|---|---|
Nom du produit |
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,17-18H,2-5,8,11-16H2,1H3,(H,22,23)/b9-6+,10-7-/t17-,18+/m0/s1 |
Clé InChI |
NWFUQBWWNMLSID-OZVPIJNCSA-N |
SMILES isomérique |
CCCCC/C=C/C[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O |
SMILES |
CCCCCC=CCC1CCC(=O)C1CC=CCCCC(=O)O |
SMILES canonique |
CCCCCC=CCC1CCC(=O)C1CC=CCCCC(=O)O |
Synonymes |
(+)(-)-8,12-trans-9-oxo-prosta-5,14-dienoic acid 8,12-OPA 8,12-trans-(5Z-14Z)-9-oxo-prosta-5,14-dienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



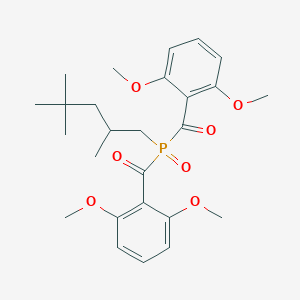
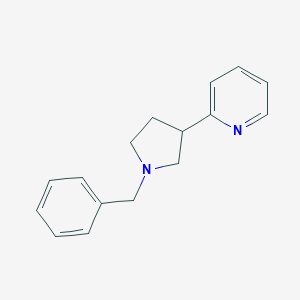
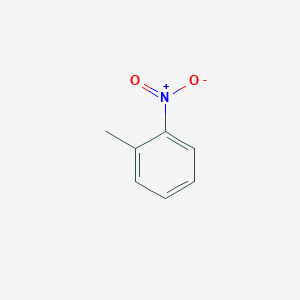
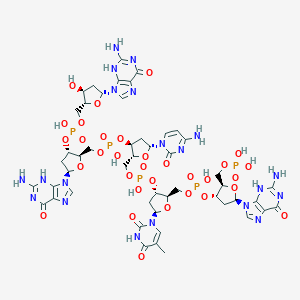
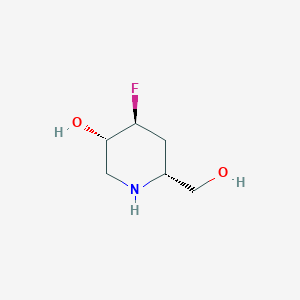
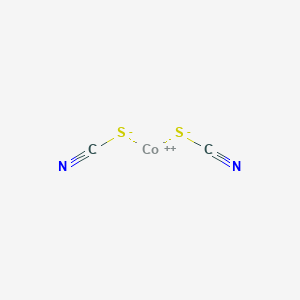
![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
